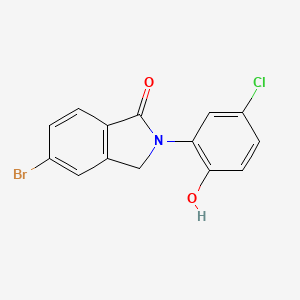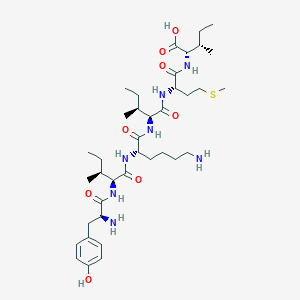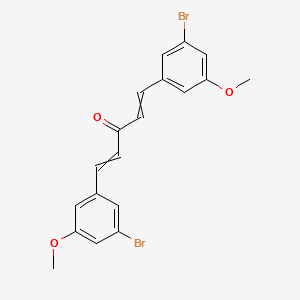![molecular formula C16H17N3S B14208104 N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-26-7](/img/structure/B14208104.png)
N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with an ethylphenyl group at the nitrogen atom and two methyl groups at the 5 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the condensation of 2-amino-3-carboxythiophene with formimidamide, followed by chlorination and nucleophilic substitution reactions . The reaction conditions often include the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal as reagents, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis and purification systems can streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The pathways involved in its mechanism of action include the inhibition of inflammatory mediators, disruption of microbial cell walls, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has similar structural features and biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit diverse biological activities.
Phenyl-1,2,4-triazoles: These compounds have a similar aromatic structure and are used in various medicinal applications.
Uniqueness
N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethylphenyl group and the two methyl groups at the 5 and 6 positions enhances its interaction with molecular targets and improves its pharmacokinetic properties.
Propiedades
Número CAS |
917907-26-7 |
|---|---|
Fórmula molecular |
C16H17N3S |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-(2-ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3S/c1-4-12-7-5-6-8-13(12)19-15-14-10(2)11(3)20-16(14)18-9-17-15/h5-9H,4H2,1-3H3,(H,17,18,19) |
Clave InChI |
XFXHUJRSYLNGIC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC2=C3C(=C(SC3=NC=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)

![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)





![1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide](/img/structure/B14208077.png)
![1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14208081.png)

![4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14208086.png)
